3-Iodo-8-methylquinoline-5-sulfonamide
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Overview
Description
3-Iodo-8-methylquinoline-5-sulfonamide is a chemical compound with the molecular formula C₁₀H₉IN₂O₂S and a molecular weight of 348.16 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-8-methylquinoline-5-sulfonamide typically involves the iodination of 8-methylquinoline followed by sulfonamide formation. One common method includes:
Iodination: 8-methylquinoline is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the 3-position.
Sulfonamide Formation: The iodinated product is then reacted with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like pyridine or triethylamine to form the sulfonamide group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-8-methylquinoline-5-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-8-methylquinoline-5-sulfonamide.
Scientific Research Applications
3-Iodo-8-methylquinoline-5-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-8-methylquinoline-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-8-methylquinoline-5-sulfonamide
- 3-Chloro-8-methylquinoline-5-sulfonamide
- 3-Fluoro-8-methylquinoline-5-sulfonamide
Uniqueness
3-Iodo-8-methylquinoline-5-sulfonamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can enhance interactions with biological targets, potentially leading to improved efficacy in certain applications.
Properties
Molecular Formula |
C10H9IN2O2S |
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Molecular Weight |
348.16 g/mol |
IUPAC Name |
3-iodo-8-methylquinoline-5-sulfonamide |
InChI |
InChI=1S/C10H9IN2O2S/c1-6-2-3-9(16(12,14)15)8-4-7(11)5-13-10(6)8/h2-5H,1H3,(H2,12,14,15) |
InChI Key |
OENFSTSVSIXDPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)S(=O)(=O)N)C=C(C=N2)I |
Origin of Product |
United States |
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